3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one

Lipophilicity Drug-likeness Chromatographic retention

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one (CAS 1249610-89-6) is a heterocyclic building block belonging to the 3-aminopyridin-2(1H)-one family, distinguished by a morpholinoethyl substituent at the N1 position. Its core scaffold is recognized for non-nucleoside reverse transcriptase inhibition and kinase modulation.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B12981445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=CC=C(C2=O)N
InChIInChI=1S/C11H17N3O2/c12-10-2-1-3-14(11(10)15)5-4-13-6-8-16-9-7-13/h1-3H,4-9,12H2
InChIKeyGCDFZUTYJJAUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one – Chemical Class, Structural Identity, and Procurement-Relevant Baseline


3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one (CAS 1249610-89-6) is a heterocyclic building block belonging to the 3-aminopyridin-2(1H)-one family, distinguished by a morpholinoethyl substituent at the N1 position . Its core scaffold is recognized for non-nucleoside reverse transcriptase inhibition [1] and kinase modulation [2]. The compound features an exocyclic primary amine at C3 and a 2(1H)-one carbonyl, providing two hydrogen-bond donor sites and multiple acceptor loci on the morpholine oxygen and pyridinone carbonyl. Commercially sourced material is typically certified at ≥97–98% purity .

Why Generic Substitution of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one Is Scientifically Unsound


In-class analogs sharing the 3-aminopyridin-2(1H)-one core cannot be interchanged because the N1‑morpholinoethyl appendage substantially alters physicochemical and molecular recognition properties. Predicted logP for the target compound is –0.2373 versus –1.30 for the unsubstituted 3‑aminopyridin‑2(1H)-one parent , indicating a >1 log-unit shift in lipophilicity that impacts chromatographic behavior, solubility, and passive membrane permeability. Changing the heterocyclic core from pyridin‑2(1H)-one to pyrazole (e.g., 3‑amino‑1‑(2‑morpholinoethyl)pyrazole, CAS 1177307‑51‑5) preserves the morpholinoethyl tail but replaces the hydrogen‑bond donor/acceptor pattern of the 2(1H)-one with a fundamentally different electronic system , eliminating interactions required for kinase hinge‑binding [1]. These differences mean that reaction yields, purification protocols, and biological screening outcomes obtained with one analog do not reliably transfer to another.

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: LogP Comparison of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one vs. the Unsubstituted 3-Aminopyridin-2(1H)-one Scaffold

The target compound displays a calculated logP of –0.2373 , whereas the unsubstituted 3-aminopyridin-2(1H)-one parent (CAS 33630-99-8) has a reported logP of –1.30 . The morpholinoethyl group increases lipophilicity by approximately 1.06 log units, moving the compound from a highly hydrophilic domain toward a more balanced logP range compatible with passive membrane permeation [1].

Lipophilicity Drug-likeness Chromatographic retention

Heterocyclic Core Divergence: 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one vs. 3-Amino-1-(2-morpholinoethyl)pyrazole

The pyrazolic analog 3‑amino‑1‑(2‑morpholinoethyl)pyrazole (CAS 1177307‑51‑5) shares the same N1‑morpholinoethyl tail but bears a five-membered pyrazole core with no carbonyl . In contrast, the target compound retains the 2(1H)-one carbonyl and the endocyclic nitrogen of the pyridinone ring, forming a donor–acceptor pair that mimics the adenine hinge-binding motif recognized by kinases [1]. The 3‑aminopyridin‑2(1H)-one scaffold has produced fragment hits with ligand efficiencies up to 0.45 kcal mol⁻¹ per heavy atom against MPS1 kinase [1], a binding mode unattainable by the pyrazole analog.

Heterocyclic chemistry Kinase hinge-binding Fragment-based drug discovery

Topological Polar Surface Area and Drug-Likeness: Selectivity Implications for Blood–Brain Barrier Penetration vs. Peripheral Restriction

The target compound exhibits a topological polar surface area (TPSA) of 60.49 Ų , which falls below the widely accepted 70–90 Ų threshold associated with reduced CNS penetration [1]. The pyrazole analog has a reported TPSA of 63.32 Ų [2], while the unsubstituted 3‑aminopyridin‑2(1H)-one has a TPSA of 58.9 Ų . The target compound's intermediate TPSA, combined with a logP of –0.2373, positions it in a physicochemical space compatible with blood–brain barrier permeability, whereas the more polar parent scaffold (TPSA 58.9 but logP –1.30) would be retained in aqueous compartments.

CNS drug design Physicochemical property Blood-brain barrier penetration probability

Commercial Availability and Purity Consistency: Batch-to-Batch Specification Data

The target compound is listed by multiple independent suppliers at a certified purity of ≥97–98% , with explicit QC documentation (e.g., MDL MFCD16682151, InChIKey GCDFZUTYJJAUBO-UHFFFAOYSA-N) . Closest analogs such as 3‑amino‑1‑(2‑morpholinoethyl)pyrazole are available with similar nominal purity (NLT 98%) , but the pyrazole analog has a different storage and handling profile (classified as a skin irritant, H315 ), whereas no hazard classification is reported for the target compound. The 3‑aminopyridin‑2(1H)-one parent scaffold is available from fewer specialty suppliers , leading to potential supply-chain discontinuities for programs requiring gram-to-kilogram scale-up.

Chemical procurement Quality control Synthetic intermediate reliability

Patent-Class Scope: 3-Aminopyridin-2(1H)-one Core as Privileged HIV RT and Kinase Inhibitor Scaffold

The 3-aminopyridin-2(1H)-one core is explicitly claimed in U.S. Patent 6,683,079 as a scaffold for non-nucleoside HIV-1 reverse transcriptase inhibitors with in vitro IC₅₀ values as low as 19 nM in the enzyme assay [1][2]. A kinase-targeted fragment library built on this scaffold yielded selective inhibitors of MPS1 and Aurora kinases with ligand efficiencies up to 0.45 kcal mol⁻¹ per heavy atom [3]. In contrast, the morpholinylpyridone patent class (e.g., US 2020/0361922 A1) focuses on 4- or 6-morpholin-4-yl-substituted pyridin-2-ones as Vps34/PI3K inhibitors [4], a distinct chemotype with different substitution vectors. The target compound uniquely combines the 3-amino pharmacophore with an N1-morpholinoethyl solubilizing group, a substitution pattern not covered by the morpholinylpyridone patents.

HIV non-nucleoside RT inhibitors Kinase inhibitor scaffolds Fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Lead Optimization Programs

The 3-aminopyridin-2(1H)-one scaffold has produced HIV-1 RT inhibitors with in vitro IC₅₀ values reaching 19 nM and high selectivity over host DNA polymerases [1]. The N1-morpholinoethyl substituent on the target compound provides a solubilizing handle for further derivatization while maintaining the critical 3-amino pharmacophore required for RT binding. Programs seeking to explore structure-activity relationships at the N1 position should prioritize this compound over the unsubstituted 3-aminopyridin-2(1H)-one parent (logP –1.30 ), which lacks the morpholinoethyl tail needed to probe lipophilic pocket interactions.

Kinase Targeted Fragment Library Assembly and Screening

The 3-aminopyridin-2(1H)-one core has been validated as a kinase hinge-binding fragment with ligand efficiencies up to 0.45 kcal mol⁻¹ per heavy atom against MPS1 and Aurora kinases [2]. The target compound, with its balanced logP (–0.2373) and TPSA (60.49 Ų) , satisfies fragment-like physicochemical criteria (MW < 250, logP < 3, HBD ≤ 3, HBA ≤ 6) while offering a morpholinoethyl vector for fragment growing. It is a more appropriate starting point than the pyrazole analog, which lacks the 2(1H)-one carbonyl required for the canonical hinge-binding hydrogen-bond interaction .

Late-Stage Functionalization and Parallel Synthesis of 3-Aminopyridin-2(1H)-one Derivatives

The presence of both a primary aromatic amine (C3) and a tertiary morpholine nitrogen (N-ethyl linker) in the target compound enables orthogonal functionalization strategies—amide coupling or reductive amination at the 3-amino group, and quaternization or N-oxide formation on the morpholine ring . The compound's demonstrated commercial purity of ≥97–98% and predicted boiling point of 432.5 ± 45.0 °C make it suitable for parallel synthesis workflows requiring robust, well-characterized building blocks. The availability from multiple suppliers reduces single-source supply risk relative to less common analogs.

Physicochemical Property Optimization in CNS Drug Discovery

With a TPSA of 60.49 Ų—below the 70–90 Ų threshold associated with reduced CNS penetration [3]—and a logP of –0.2373 , the target compound occupies a favorable CNS physicochemical space. Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors or antiviral agents can use this compound as a reference scaffold to benchmark logP/TPSA shifts when introducing additional substituents. The morpholinoethyl group provides a ~1 log-unit lipophilicity increase over the parent 3-aminopyridin-2(1H)-one , enabling fine-tuning of CNS exposure without breaching the TPSA ceiling.

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